4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole chemical properties and structure
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole chemical properties and structure
Executive Summary
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) is a highly specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Belonging to the class of 2,4,5-trisubstituted-1,2,3-triazoles, this molecule is distinguished by its 2H-tautomeric stability , which confers unique electronic properties compared to its 1H-isomers.
Its core value lies in its orthogonal reactivity : the bromine atom at position C4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N2-ethyl and C5-methyl groups provide specific steric and lipophilic profiles essential for optimizing ligand-receptor binding interactions.
Part 1: Chemical Identity and Structural Properties[3][4]
Physicochemical Profile
The following data summarizes the core identifiers and estimated physical properties based on structural analogs and calculated descriptors.
| Property | Detail |
| IUPAC Name | 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole |
| CAS Number | 872265-68-4 |
| Molecular Formula | C₅H₈BrN₃ |
| Molecular Weight | 190.04 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Density (Predicted) | ~1.55 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~0–1 (Triazole ring is weakly basic) |
Structural Analysis & Tautomerism
Unlike 1,2,4-triazoles, 1,2,3-triazoles exist in equilibrium between 1H- and 2H-tautomers. However, alkylation at the N2 position locks the molecule into the 2H-form .
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Electronic Distribution: The 2H-isomer is generally more thermodynamically stable than the 1H-isomer due to a more continuous aromatic sextet and minimized lone-pair repulsion between adjacent nitrogens.
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Dipole Moment: N2-substituted triazoles typically exhibit a lower dipole moment than their N1-substituted counterparts, affecting their solubility and interaction with biological targets (often used as bioisosteres for phenyl rings or trans-amide bonds).
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Regiochemistry: The ethyl group at N2 is critical. N1-substitution would result in a chiral center if the other substituents were different, but here it changes the vector of the substituents.
Part 2: Synthesis and Manufacturing
The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole presents a classic challenge in heterocyclic chemistry: Regioselectivity . The precursor, 4-bromo-5-methyl-1H-1,2,3-triazole, has two nucleophilic sites (N1 and N2).
Core Synthetic Pathway: Regioselective Alkylation
The most robust route involves the alkylation of the 1H-triazole precursor. While N1-alkylation is kinetically favored in some conditions, N2-alkylation is thermodynamically favored and can be promoted using specific bases and solvents.
Protocol: N2-Selective Ethylation
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Precursor: 4-Bromo-5-methyl-1H-1,2,3-triazole
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Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of 4-bromo-5-methyl-1H-1,2,3-triazole in anhydrous DMF (0.5 M concentration).
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Deprotonation: Add 1.2 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes to form the triazolate anion.
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Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of Ethyl Iodide.
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Note: Lower temperatures often enhance the N2/N1 selectivity ratio.
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Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.
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Workup: Quench with water (precipitating inorganic salts). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
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Purification: The crude mixture will contain both N1-ethyl and N2-ethyl isomers. Separate via silica gel column chromatography. The N2-isomer (target) is typically less polar (higher R_f) than the N1-isomer due to its lower dipole moment.
Synthesis Diagram (Graphviz)
Caption: Regioselective alkylation pathway favoring the formation of the N2-ethyl tautomer.
Part 3: Chemical Reactivity & Applications[3][7][8][9]
The Bromine Handle: Cross-Coupling
The bromine atom at C4 is the functional "warhead" of this molecule. It allows the triazole to serve as a scaffold in modular drug synthesis.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aromatic systems at C4.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
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Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon chain.
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Significance: Useful for creating "click chemistry" precursors or rigid alkyne linkers.
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Buchwald-Hartwig Amination: Substitution of the bromine with amines to create C4-amino triazoles, which are rare and valuable kinase inhibitor motifs.
Bioisosterism in Drug Design
In medicinal chemistry, the 2-ethyl-5-methyl-2H-1,2,3-triazole core is often used as a bioisostere for:
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Phenyl Rings: It mimics the planarity and aromaticity of a benzene ring but with higher polarity and hydrogen-bond accepting capability (via N1/N3).
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Amide Bonds: The dipole alignment can mimic the cis- or trans-amide bond geometry, improving metabolic stability against peptidases.
Reaction Network Diagram
Caption: Divergent synthesis capabilities utilizing the C4-Bromine handle.
Part 4: Analytical Characterization (Expected Data)
To validate the synthesis of CAS 872265-68-4, researchers should look for the following spectroscopic signatures.
| Method | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 4.50 (q, 2H): N-CH₂-CH₃ (Deshielded by N2)δ 2.40 (s, 3H): C5-CH₃ (Ring methyl)δ 1.55 (t, 3H): N-CH₂-CH₃ |
| ¹³C NMR | ~145–150 ppm: C5 (Quaternary, attached to Me)~120–130 ppm: C4 (Quaternary, attached to Br)~50 ppm: N-CH₂ (Ethyl methylene)~15 ppm: Ethyl Methyl & Ring Methyl |
| Mass Spec (LC-MS) | [M+H]⁺: 190/192 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Part 5: Safety and Handling
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Hazards: Like many halogenated azoles, this compound is likely an Irritant (H315, H319) and potentially Harmful if swallowed (H302) .[2]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
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Incompatibility: Avoid strong oxidizing agents and active metals (Li, Mg) unless intended for Grignard/Lithiation reactions.
References
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Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
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Maddirala, S. J. et al. (2023).[3] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules (MDPI).
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ChemicalBook. (2025).[4] Product Entry: 4,5-Dibromo-1H-1,2,3-triazole (Precursor Data).
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PubChem. (2025).[2][5] Compound Summary: 4-Bromo-2-methyl-2H-1,2,3-triazole (Analog Data).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. 4,5-dibromo-2-methyl-2H-1,2,3-triazole | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE | 15294-81-2 [chemicalbook.com]
- 5. 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | CID 21766411 - PubChem [pubchem.ncbi.nlm.nih.gov]
